

Cyclofenil diphenol crystal structure ER ligand-binding domain 5E0X

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cyclofenil diphenol

CAS No.: 5189-40-2

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Structural Overview of 5E0X

The **5E0X** structure captures the complex of the human ER α ligand-binding domain (LBD) with a modified cyclofenil-based ligand and a fragment of a nuclear receptor coactivator (NCOA2) [1] [2].

- **Biological Assembly:** The crystallographic asymmetric unit contains two ER α LBD chains (A and B), each bound to one molecule of the cyclofenil derivative (ligand code: **5KD**), and two short peptides from the coactivator NCOA2 (chains C and D) [1] [2].
- **Ligand Structure:** The bound ligand is **4,4'-{[(3S)-3-(4-methoxyphenyl)cyclohexylidene]methanediyl}diphenol**, a derivative of cyclofenil [1] [3].
- **Experimental Method:** The structure was solved using **X-ray diffraction** at a resolution of **2.01 Å** [1] [2]. This high resolution allows for a detailed view of atomic interactions between the receptor and the ligand.
- **Key Structural Feature:** The structure was determined as part of a broader study to understand how different ligands can promote unique conformations and signaling outcomes through ER α [1] [4].

Comparative Analysis of Ligand Binding and Function

The following table summarizes how the cyclofenil derivative in 5E0X compares to other established ER ligands, based on the data from the search results.

Ligand / Compound Class	Primary Binding Mode	Reported Binding Affinity (Relative to Estradiol)	Functional Profile (Agonist/Antagonist)	Key Structural Insights
Cyclofenil derivative (5E0X)	LBD [1]	High (nanomolar range for some analogs) [5] [6]	SERM (Mixed) [6]	Represents a "dynamic" ligand capable of binding in multiple orientations, influencing coactivator binding and downstream signaling [4].
17 β -Estradiol (Endogenous)	LBD [7]	Reference (Highest) [8]	Full Agonist	Binds in a single orientation, optimally positioning Helix-12 for coactivator recruitment [4].
4-Hydroxytamoxifen (SERM)	LBD [4]	High (Similar affinity for ER α and ER β) [8]	Partial Antagonist/SERM	Bulky side chain repositions Helix-12, disrupting the coactivator binding site (AF-2) [4].
Fulvestrant (SERD)	LBD [6]	High [6]	Full Antagonist/SERD	Larger bulky side chain further destabilizes the receptor, leading to its degradation [6].
Genistein (Phytoestrogen)	LBD [8]	Higher for ER β [8]	Preferential ER β Agonist	The ligand-binding pocket of ER β is more accommodating for certain bulkier substituents compared to ER α [8].

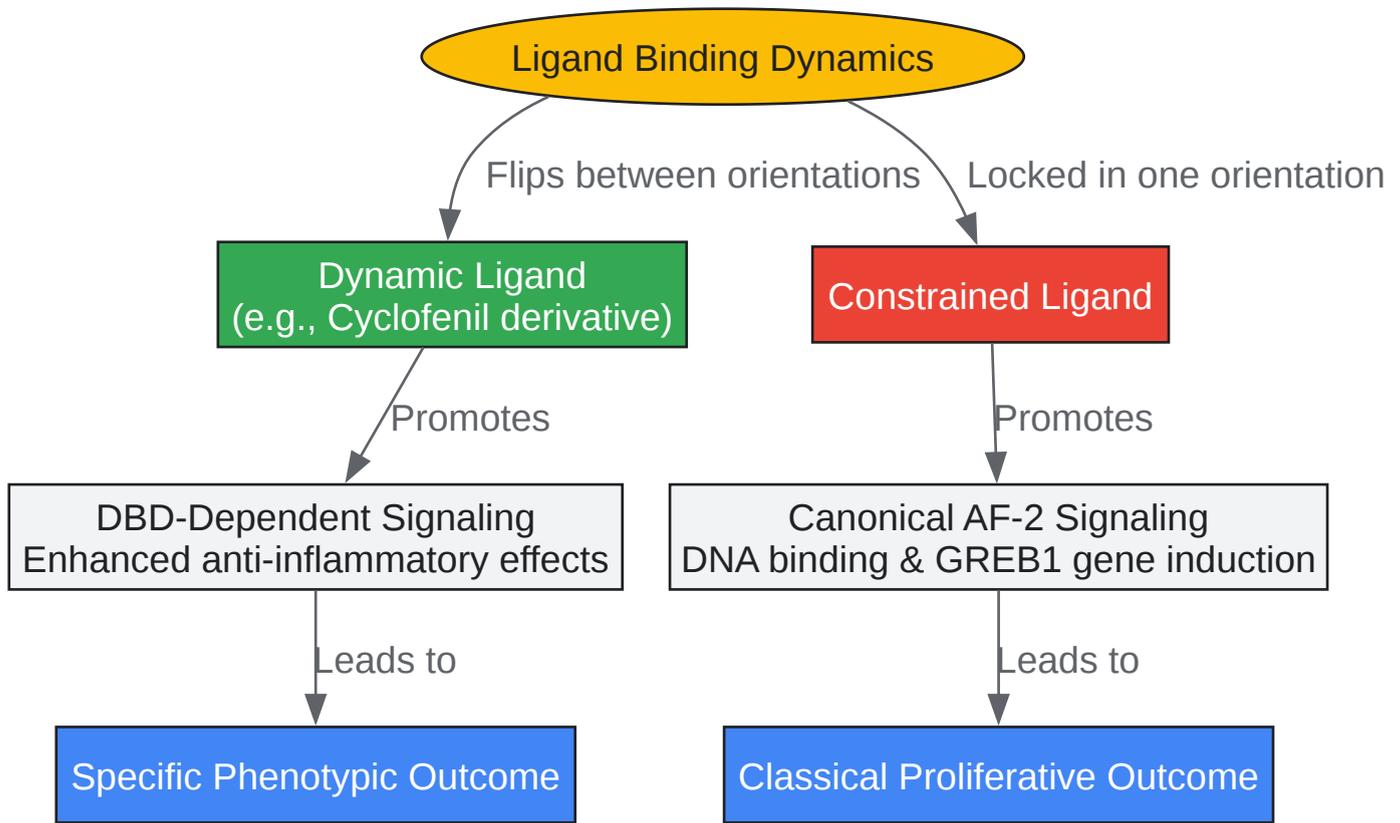
Key Experimental Protocols

The insights from the 5E0X structure and related studies were derived from several key experimental approaches:

- **Protein Crystallography:** The ER α LBD (residues 305-548) was expressed in *E. coli*, purified, and co-crystallized with the cyclofenil derivative and a coactivator peptide. Crystals were flash-frozen, and X-ray diffraction data were collected. The structure was solved and refined using software suites like PHENIX [1] [2].
- **Ligand Binding Assays:** The relative affinity of cyclofenil derivatives for ER α and ER β was determined using **competitive radioligand binding assays**. In these experiments, test compounds compete with a radiolabeled estradiol (e.g., 16 α -[¹²⁵I]iodo-17 β -estradiol) for binding to the receptor, and the concentration that displaces 50% of the radioligand (IC₅₀) is calculated [8] [5].
- **Cellular Profiling:** To understand the functional consequences of ligand binding, studies employed **reporter gene assays** (e.g., ERE-luciferase) and **phenotypic assays** (e.g., cell proliferation in MCF-7 breast cancer cells, suppression of TNF α -induced IL-6 secretion) in a high-throughput 384-well format [4].

Signaling Pathway and Impact of Ligand Dynamics

The research surrounding 5E0X highlights that ligands are not static keys, but dynamic entities whose movement within the binding pocket can rewire cellular signaling. The diagram below illustrates this core concept.



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As the diagram shows, the cyclofenil derivative from 5E0X is an example of a "**dynamic ligand**" that can bind the receptor in multiple orientations [4]. This dynamic behavior is distinct from "constrained ligands" that are locked into a single pose. The binding orientation influences which receptor surface is presented, ultimately determining which co-regulators are recruited and what downstream biological effects are triggered [4].

Research Implications and Applications

The structural and mechanistic insights from 5E0X and related cyclofenil compounds have significant implications for drug discovery.

- **Rational Drug Design:** Understanding the specific atomic interactions and the "tolerance" of the ligand-binding pocket (e.g., the C3 position of cyclofenil being more permissive for bulkier groups than the C4 position) helps medicinal chemists design novel compounds with improved affinity and selectivity [5].

- **Exploiting Ligand Dynamics:** The concept that ligand dynamics can bias signaling toward a therapeutic pathway (e.g., anti-inflammatory effects) while minimizing side effects (e.g., proliferation) opens a new front in the development of **Selective Estrogen Receptor Modulators (SERMs)** [4].
- **Development of Targeted Conjugates:** The high binding affinity of cyclofenil derivatives for ER α makes them excellent candidates for **targeted drug delivery**. Researchers have successfully conjugated cyclofenil to potent cytotoxic agents (e.g., combretastatin A-4), creating bifunctional molecules that can selectively deliver the drug to ER-positive breast cancer cells [6].

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To cite this document: Smolecule. [Cyclofenil diphenol crystal structure ER ligand-binding domain 5E0X]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b571193#cyclofenil-diphenol-crystal-structure-er-ligand-binding-domain-5e0x>]

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